2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid
Overview
Description
This compound belongs to a class of organic molecules with potential significance in various chemical and pharmaceutical contexts. While specific research directly on this compound was not identified, the analysis includes studies on structurally related compounds, providing insights into synthesis methods, molecular structure, chemical reactions, properties, and analyses relevant to this class of compounds.
Synthesis Analysis
Synthesis strategies for related cyclohexene and cyclopentane derivatives involve ring-closing metathesis and diastereoselective Grignard reactions, utilizing readily available L-serine as a starting material instead of the more traditional (-)-shikimic acid or (-)-quinic acid, showcasing the versatility and efficiency of modern synthetic approaches (Cong & Yao, 2006).
Molecular Structure Analysis
Crystallographic studies on cyclohexanecarboxylic acid derivatives reveal that these compounds often adopt a chair conformation with the amino group occupying the axial position. These structural insights are crucial for understanding the reactivity and interaction capabilities of such molecules (Valle et al., 1988).
Chemical Reactions and Properties
Cyclization reactions of related compounds under superelectrophilic conditions lead to the formation of diverse structures such as benzothiophenols, cyclopentenols, and dihydrodiazepinols. These reactions, driven by different types of cyclization (1,6-, 1,5-, and 1,7-cyclization), underline the complex chemical behavior and synthetic utility of cyclopentane and cyclohexane derivatives (Ghavtadze et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of cyclohexane and cyclopentane derivatives can significantly influence their application potential. For instance, the crystal structure analysis of 1-aminocyclohexane-1-carboxylic acid derivatives provides insights into their conformational preferences and potential for forming hydrogen-bonded networks, which are critical for designing molecular assemblies and drug molecules (Valle et al., 1988).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles, electrophiles, and the ability to undergo various organic transformations are key for the application of these compounds in synthetic chemistry and drug design. The reactivity patterns observed in the cyclization reactions and the synthesis of complex molecules from simple cyclohexane or cyclopentane precursors highlight the chemical versatility and potential of these compounds for further exploration (Ghavtadze et al., 2009).
Scientific Research Applications
Synthesis and Derivative Formation
Research on cyclopentadienes, such as the synthesis of novel amino-functionalized silicon- and carbon-bridged cyclopentadiene derivatives, is relevant to the study of 2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid. These syntheses focus on creating derivatives with specific properties and applications, including potential uses in materials science and pharmaceuticals (Müller & Jutzi, 2000).
Crystal and Molecular Structure Analysis
Understanding the crystal and molecular structures of similar compounds is crucial. Studies on crystal structures, like those of 2 H-thiopyrans, provide insights into molecular interactions and stability, which are vital for the development of new materials and drugs (Chruszcz et al., 2002).
Catalytic Reactions
Research on catalytic reactions, such as vanadium-catalyzed carboxylation of alkanes, is relevant. These studies explore the conversion of simple organic compounds into more complex structures, potentially leading to the synthesis of compounds like 2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid (Reis et al., 2005).
Electrophilic Aminations
Electrophilic amination reactions, as demonstrated with oxaziridines, are significant for the functionalization of molecules, potentially applicable to the synthesis of complex aminocarboxylic acids (Andreae & Schmitz, 1991).
Environmental Exposure Studies
Environmental exposure studies, such as those examining the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), can provide context for the safety and environmental impact of similar cyclohexanecarboxylic acid derivatives (Silva et al., 2013).
properties
IUPAC Name |
2-[[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c24-18(13-8-3-4-9-14(13)21(26)27)23-20-17(15-10-5-11-16(15)28-20)19(25)22-12-6-1-2-7-12/h12-14H,1-11H2,(H,22,25)(H,23,24)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLISTOKEPCXXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4CCCCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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